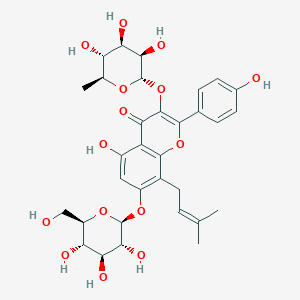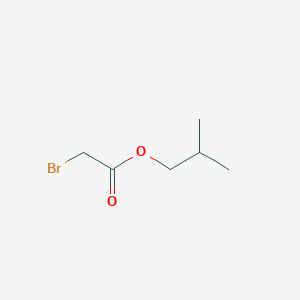
异丁基溴乙酸酯
描述
Isobutyl bromoacetate is a chemical compound . It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .
Synthesis Analysis
The synthesis of an ester, such as isobutyl bromoacetate, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .
Molecular Structure Analysis
The Isobutyl bromoacetate molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .
Chemical Reactions Analysis
Esterification reactions are industrially important . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The products of these reactions, esters, are commonly used in various chemical industries .
科学研究应用
Synthesis of Biofuels
Isobutyl bromoacetate has been explored in the synthesis of biofuels, particularly isobutanol. Isobutanol is a biofuel that can be produced from biomass-derived sugars. The production of isobutanol using synthetic biochemistry approaches, which can include the use of isobutyl bromoacetate, has shown promising results, achieving high yields, volumetric productivities, and titers that exceed those of ethanol fermentation processes .
Polymer-Assisted Deprotection
In the field of polymer chemistry, isobutyl bromoacetate is used in polymer-assisted strategies for the deprotection of protected oligosaccharides. This application is crucial for the synthesis of complex carbohydrates and glycopeptidomimetics, which have significant implications in biomedical research .
Synthesis of Glycopeptidomimetics
Isobutyl bromoacetate serves as a structural unit in the synthesis of glycopeptidomimetics. These are peptide-like molecules with sugar moieties that mimic natural glycopeptides. They have potential therapeutic applications in treating various diseases due to their ability to interfere with biological processes involving carbohydrates .
Collagenase Inhibitors
The compound is utilized in the synthesis of collagenase inhibitors. Collagenase inhibitors play a role in preventing the breakdown of collagen, which is beneficial in conditions where excessive collagen degradation occurs, such as certain diseases and aging .
Synthesis of N-Acyl Glycine Derivatives
Isobutyl bromoacetate is used as a starting reagent in the synthesis of N-acyl glycine derivatives. These derivatives are important in medicinal chemistry for the development of new drugs and therapeutic agents .
Cell-Free Chemical Production
Innovative research has explored the use of isobutyl bromoacetate in cell-free chemical production systems. These systems aim to produce chemicals without the constraints of cell viability, potentially leading to improved production metrics for various biochemicals .
Atomic Transfer Radical Polymerization
The compound has applications in atomic transfer radical polymerization (ATRP), a method used to make block copolymers. Isobutyl bromoacetate can be used to end-functionalize polymers with azido groups, which are then used in click chemistry applications .
Deprotection of Oligosaccharides
Lastly, isobutyl bromoacetate is involved in efficient strategies for the deprotection of protected oligosaccharides. This process is essential for the synthesis of oligosaccharides that are used in a wide range of applications, from research to pharmaceuticals .
未来方向
Future studies could focus on microbial engineering for the production of isobutanol, a biofuel that could potentially replace gasoline . This could involve improving naturally isolated or non-natural microbial hosts for the enhanced production of isobutanol by utilizing different renewable resources . Another future direction could be the development of cell-free systems for biofuel production, which could potentially exceed the production metrics of even highly developed ethanol fermentation processes .
作用机制
Target of Action
It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.
Mode of Action
Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .
Biochemical Pathways
For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .
Result of Action
The molecular and cellular effects of isobutyl bromoacetate’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .
属性
IUPAC Name |
2-methylpropyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQDZFAJUNYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334774 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl bromoacetate | |
CAS RN |
59956-48-8 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

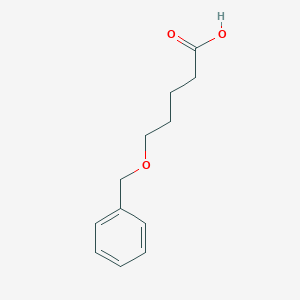
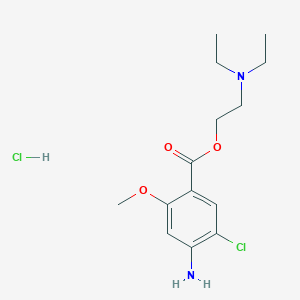



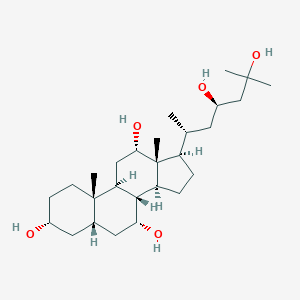




![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

